molecular formula C16H22N2O3 B12816588 tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate

tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B12816588
M. Wt: 290.36 g/mol
InChI Key: FBSNXICUDZJXNQ-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a benzyl group, and a pyrrolidinone ring, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the Curtius rearrangement, where an acyl azide intermediate is formed from a carboxylic acid and di-tert-butyl dicarbonate. This intermediate undergoes rearrangement to form an isocyanate, which is then trapped by an alcohol or amine to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed synthesis. This method is efficient and allows for the production of N-Boc-protected anilines and other derivatives . The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄

    Substitution: NaOCH₃, LiAlH₄

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is used as a protecting group for amines. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate derivatives makes it valuable in biochemical assays .

Medicine

In medicine, carbamates are explored for their potential as enzyme inhibitors. They are studied for their effects on enzymes like acetylcholinesterase, which is relevant in the treatment of diseases such as Alzheimer’s .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit enzymes by forming stable carbamate esters with the active site serine residue. This inhibition can affect various biochemical pathways, including neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a benzyl group, and a pyrrolidinone ring. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-5-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1

InChI Key

FBSNXICUDZJXNQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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